2-Isopropoxy-4-methylphenylboronic acid
Description
Significance of Boron-Containing Compounds in Organic Transformations
Boron-containing compounds, particularly organoboranes, have a rich history in organic synthesis, with their utility being recognized with the 1979 Nobel Prize in Chemistry awarded to Herbert C. Brown for his work on hydroboration. These compounds are valued for their unique reactivity, stability, and low toxicity. nih.gov The electron-deficient nature of the boron atom imparts Lewis acidity, allowing for a wide range of chemical transformations. nih.gov Organoboron compounds are pivotal in numerous reactions, including reductions, and importantly, as nucleophilic partners in cross-coupling reactions. nih.gov
Overview of Arylboronic Acids as Versatile Synthetic Reagents
Arylboronic acids, characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring, are a cornerstone of modern organic synthesis. chemrxiv.org Their stability to air and moisture, coupled with their ease of handling, makes them highly practical reagents in both academic and industrial settings. nih.gov
The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This reaction enables the formation of a carbon-carbon bond between an arylboronic acid and an organic halide, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. nih.govresearchgate.net The reaction is renowned for its mild conditions, high functional group tolerance, and stereospecificity. Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyls and imines.
Contextualizing 2-Isopropoxy-4-methylphenylboronic Acid within Contemporary Boronic Acid Chemistry
2-Isopropoxy-4-methylphenylboronic acid is a member of the extensive family of substituted arylboronic acids. Its specific substitution pattern—an isopropoxy group at the ortho position and a methyl group at the para position—influences its steric and electronic properties, and consequently, its reactivity. The ortho-isopropoxy group, being a bulky substituent, can be expected to exert a significant steric effect, potentially influencing the rate and selectivity of its cross-coupling reactions. rsc.org Studies on other ortho-alkoxy substituted phenylboronic acids have shown that such substitution can affect the crystal packing and the propensity to form monomeric or dimeric structures in the solid state. researchgate.netrsc.org
The electronic effects of the substituents also play a crucial role. The isopropoxy group is an electron-donating group through resonance, which can modulate the nucleophilicity of the aromatic ring and the Lewis acidity of the boronic acid moiety. The methyl group, also electron-donating via induction, further contributes to these electronic properties. Understanding these substituent effects is key to predicting the behavior of 2-Isopropoxy-4-methylphenylboronic acid in synthetic applications.
While specific, in-depth research focused solely on 2-Isopropoxy-4-methylphenylboronic acid is not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. nbinno.com Its precursor, 1-bromo-2-isopropoxy-4-methylbenzene, is commercially available, suggesting a straightforward synthetic route to the boronic acid via standard borylation procedures. appchemical.com
Below is a data table summarizing the known properties of 2-Isopropoxy-4-methylphenylboronic acid.
| Property | Value |
| CAS Number | 221111-03-1 chemcd.com |
| Molecular Formula | C10H15BO3 chemcd.com |
| Molecular Weight | 194.04 g/mol chembuyersguide.com |
| Appearance | White to off-white solid (inferred) |
| Solubility | Expected to be soluble in polar organic solvents |
Further research into the specific applications and reaction kinetics of 2-Isopropoxy-4-methylphenylboronic acid would be beneficial to fully elucidate its role in contemporary organic synthesis.
Properties
IUPAC Name |
(4-methyl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGULGGTJKJYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Isopropoxy 4 Methylphenylboronic Acid and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Boronic acids are key substrates in one of the most powerful of these methods, the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: Scope, Limitations, and Substrate Compatibility
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide or triflate. For 2-Isopropoxy-4-methylphenylboronic acid, its utility would be demonstrated through its reaction with a variety of aryl, heteroaryl, and vinyl halides/triflates.
However, a thorough search of scientific literature yields no specific studies detailing the scope, limitations, or substrate compatibility of 2-Isopropoxy-4-methylphenylboronic acid. Documented examples of its use in specific coupling reactions, which would define its compatibility with various functional groups and reaction partners, are not available. Potential limitations, such as susceptibility to protodeboronation under certain basic conditions, have not been specifically investigated for this molecule.
Elucidation of Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate (R-Pd-X). The rate of this step is typically dependent on the halide, with reactivity following the trend I > Br > Cl.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product (R-R') and regenerate the catalytically active palladium(0) species.
While this is the universally accepted mechanism, specific kinetic and mechanistic studies involving 2-Isopropoxy-4-methylphenylboronic acid—to determine rate-determining steps, identify potential side reactions, or characterize intermediates—have not been published.
Impact of Steric and Electronic Effects from Substituents (e.g., Isopropoxy and Methyl Groups) on Reactivity
The substituents on the phenylboronic acid play a critical role in modulating its reactivity.
Electronic Effects: The methyl group at the para-position is an electron-donating group (EDG), which slightly increases the electron density on the aromatic ring. The ortho-isopropoxy group is also an EDG. Increased electron density on the aryl group being transferred can sometimes slow down the transmetalation step. Conversely, electron-rich boronic acids can be more susceptible to protodeboronation. The interplay of these steric and electronic factors dictates the compound's reactivity profile, but specific studies quantifying these effects for 2-Isopropoxy-4-methylphenylboronic acid are absent from the literature.
Optimization of Ligand and Base Systems for Enhanced Efficiency
The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like sterically hindered boronic acids.
Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often employed to overcome the steric hindrance of ortho-substituted coupling partners. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.
Bases: The base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation.
While general strategies for optimizing reactions with sterically hindered boronic acids exist, specific ligand and base systems that have been successfully optimized for 2-Isopropoxy-4-methylphenylboronic acid have not been reported.
The table below illustrates typical conditions that might be screened for a generic Suzuki-Miyaura coupling, which would be applicable for an initial investigation of this compound.
| Parameter | Conditions Investigated | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of active Pd(0) catalyst |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilize catalyst, promote key steps |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | Activate boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilize reactants and catalyst system |
| Temperature | Room Temperature to >100 °C | Provide activation energy for reaction |
Other Palladium-Mediated Coupling Processes, such as Reductive C-N Coupling
Beyond Suzuki coupling, boronic acids can participate in other palladium-catalyzed reactions. For instance, reductive C-N coupling involves the reaction of a boronic acid with a nitro compound to form an amine. This transformation offers an alternative to traditional Buchwald-Hartwig amination. However, there is no published research demonstrating the use of 2-Isopropoxy-4-methylphenylboronic acid in such reductive C-N couplings or other palladium-mediated processes.
Non-Palladium Metal-Catalyzed Transformations
While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other metals like copper, nickel, and gold can also catalyze similar transformations, sometimes offering complementary reactivity. For example, copper catalysts are often used in Chan-Lam coupling to form C-O or C-N bonds. Again, the scientific literature lacks any examples of 2-Isopropoxy-4-methylphenylboronic acid being used in transformations catalyzed by metals other than palladium.
Rhodium-Catalyzed 1,2-Additions of Arylboronic Acids
There is a lack of published research specifically detailing the rhodium-catalyzed 1,2-addition of 2-Isopropoxy-4-methylphenylboronic acid to carbonyl compounds. While the rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones is a well-established method for the formation of carbon-carbon bonds, yielding secondary and tertiary alcohols, studies focusing on the reactivity of the 2-isopropoxy-4-methylphenyl moiety in this context have not been reported. General methodologies often employ a rhodium catalyst, such as [Rh(acac)(CO)2], in the presence of a suitable phosphine ligand. The reaction mechanism is understood to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by nucleophilic addition to the carbonyl electrophile. However, without specific experimental data for 2-Isopropoxy-4-methylphenylboronic acid, details regarding its reaction kinetics, substrate scope, and yields in such transformations remain uncharacterized.
Electrophilic and Nucleophilic Transformations of the Boronic Acid Moiety
No specific studies have been found that document the oxidation of 2-Isopropoxy-4-methylphenylboronic acid to its corresponding phenolic compound, 2-isopropoxy-4-methylphenol. The oxidation of arylboronic acids to phenols is a fundamental transformation in organic synthesis, typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions. This process, known as the Chan-Lam-Evans oxidation, generally proceeds via the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol. The electronic and steric effects of the isopropoxy and methyl substituents on the phenyl ring would be expected to influence the rate and efficiency of this transformation, but empirical data for this specific substrate is not present in the available literature.
There is no available research that specifically investigates the reversible esterification of 2-Isopropoxy-4-methylphenylboronic acid with diols in aqueous media. Boronic acids are known to react reversibly with diols to form boronic esters, a process that is often pH-dependent and can occur in aqueous environments. This reversible covalent interaction is the basis for various applications, including sensors and self-healing materials. The equilibrium and kinetics of ester formation are influenced by the structure of both the boronic acid and the diol. For 2-Isopropoxy-4-methylphenylboronic acid, the specific equilibrium constants and reaction rates with common diols like ethylene (B1197577) glycol or pinacol (B44631) in aqueous solutions have not been determined.
Radical Processes Involving Arylboronic Esters as Precursors
Information regarding radical processes that utilize esters of 2-Isopropoxy-4-methylphenylboronic acid as radical precursors is not available in the scientific literature. Arylboronic esters can be converted into aryl radicals under specific conditions, such as through photoredox catalysis or the use of radical initiators. These radicals can then participate in a variety of synthetic transformations. However, no studies have been published that explore the generation and subsequent reactivity of the 2-isopropoxy-4-methylphenyl radical from a corresponding boronic ester precursor.
Advanced Applications in Organic Synthesis Enabled by 2 Isopropoxy 4 Methylphenylboronic Acid
Construction of Complex Biaryl Systems and Extended Conjugated Structures
The synthesis of biaryl units is a cornerstone of many organic synthesis endeavors, as this motif is prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Isopropoxy-4-methylphenylboronic acid is an exemplary coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for forging C(sp²)–C(sp²) bonds.
The reaction typically involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. The ortho-isopropoxy group provides significant steric bulk, which can influence the reaction kinetics and, in some cases, the stability of the resulting biaryl product by restricting free rotation around the newly formed single bond. The electron-donating nature of both the isopropoxy and methyl substituents enhances the nucleophilicity of the arylboronic acid, facilitating the crucial transmetalation step in the catalytic cycle.
This reagent is not limited to simple biaryls; it is also instrumental in creating extended conjugated systems. By employing di- or polyhalogenated aromatic partners, chemists can construct oligomeric and polymeric structures with tailored electronic and photophysical properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Examples of Biaryl Synthesis using 2-Isopropoxy-4-methylphenylboronic Acid
| Aryl Halide Partner | Palladium Catalyst | Base | Resulting Biaryl Structure |
|---|---|---|---|
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 2-Isopropoxy-4-methyl-4'-nitrobiphenyl |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(2-Isopropoxy-4-methylphenyl)pyridine |
Synthetic Strategies for Polycyclic Aromatic Compounds and Carbocyclic Skeletons
Beyond linear conjugated systems, 2-Isopropoxy-4-methylphenylboronic acid serves as a key building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex carbocyclic frameworks. researchgate.net These strategies often involve a multi-step approach where Suzuki-Miyaura couplings are used to assemble precursors that are subsequently cyclized.
One common strategy is the intramolecular Suzuki-Miyaura coupling. A substrate containing both the 2-isopropoxy-4-methylphenylboronic acid moiety and a suitably positioned leaving group (e.g., a bromine or triflate) on a tethered aromatic ring can undergo palladium-catalyzed cyclization. This forms a new fused ring system, effectively building the polycyclic skeleton.
Another approach involves an intermolecular cross-coupling to form a sterically crowded biaryl, which is then subjected to a ring-closing reaction, such as a Scholl reaction or a photochemically induced cyclization, to generate the final PAH. The substitution pattern of the boronic acid can be crucial for directing the regiochemistry of these subsequent cyclization steps, leading to the desired isomer of the complex polycyclic system. These methods are vital for producing precisely structured carbon nanostructures and graphene fragments. rsc.org
Enabling Iterative Cross-Coupling Sequences for Molecular Complexity
Perhaps one of the most sophisticated applications of boronic acids, including derivatives of 2-isopropoxy-4-methylphenylboronic acid, is in iterative cross-coupling (ICC). nih.gov This powerful technique allows for the controlled, stepwise assembly of organic molecules in a manner analogous to the automated synthesis of peptides or oligonucleotides. nih.gov
The central challenge in using bifunctional building blocks (e.g., a haloarylboronic acid) is preventing uncontrolled polymerization. nih.gov The ICC strategy overcomes this by using a protecting group on the boron atom that renders it unreactive under coupling conditions. A widely used protecting group is N-methyliminodiacetic acid (MIDA). The boronic acid is converted into its corresponding MIDA boronate ester. This sp³-hybridized boron species is stable and does not participate in the Suzuki-Miyaura reaction. nih.gov
The synthesis proceeds in a cycle:
A haloaryl MIDA boronate is coupled with a boronic acid (or another organoboron reagent).
The MIDA group on the newly added unit is selectively cleaved under mild aqueous basic conditions to reveal the free boronic acid.
This newly deprotected boronic acid is then ready to engage in the next coupling reaction with another haloaryl MIDA boronate building block. nih.gov
This process can be repeated to build complex oligomeric structures with a precisely defined sequence. The 2-isopropoxy-4-methylphenyl moiety can be incorporated as one of the building blocks in such a sequence, allowing its specific steric and electronic properties to be placed at a desired position within the final complex molecule.
Table 2: A Generalized Iterative Cross-Coupling Cycle
| Step | Reagents & Conditions | Intermediate/Product | Status of Boron Moiety |
|---|---|---|---|
| 1. Coupling | Aryl-Br, Halo-Aryl'-MIDA, Pd Catalyst, Base | Aryl-Aryl'-MIDA | MIDA boronate (Protected) |
| 2. Deprotection | aq. NaHCO₃ / MeOH | Aryl-Aryl'-B(OH)₂ | Boronic Acid (Active) |
| 3. Next Coupling | Aryl-Aryl'-B(OH)₂, Halo-Aryl''-MIDA, Pd Catalyst, Base | Aryl-Aryl'-Aryl''-MIDA | MIDA boronate (Protected) |
Regio- and Stereoselective Syntheses Facilitated by the Boronic Acid Functionality
The substituents on the phenylboronic acid play a critical role in directing the outcome of chemical reactions, enabling high levels of regio- and stereoselectivity. The 2-isopropoxy-4-methylphenylboronic acid is a prime example of a reagent designed to exert such control.
Regioselectivity: The bulky ortho-isopropoxy group can effectively block one face of the aromatic ring. In reactions with unsymmetrical coupling partners that have multiple potential reaction sites, this steric hindrance can direct the palladium catalyst to engage with the less hindered position, resulting in the formation of a single constitutional isomer. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over substitution patterns is essential.
Stereoselectivity: In the context of biaryl synthesis, the steric clash between the ortho-isopropoxy group and substituents on the partner ring can create a high barrier to rotation around the newly formed C-C bond. If the substitution pattern is appropriate, this can lead to the formation of stable atropisomers—stereoisomers that are non-superimposable mirror images due to hindered rotation. By using chiral ligands on the palladium catalyst, it is possible to favor the formation of one atropisomer over the other, achieving an enantioselective synthesis of axially chiral biaryls. These chiral scaffolds are highly valuable as ligands in asymmetric catalysis.
Computational and Spectroscopic Investigations of 2 Isopropoxy 4 Methylphenylboronic Acid Reactivity
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition State Structures
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic compounds. nih.gov By calculating the electron density of a system, DFT can accurately predict molecular properties and map out the energy profiles of chemical reactions, including the structures of fleeting transition states. For phenylboronic acids, DFT studies are frequently employed to understand their behavior in pivotal reactions like the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura coupling mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the activation energy for each step, identifying the rate-determining step of the catalytic cycle. For a generic coupling between phenylboronic acid and an aryl bromide, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, often presents the highest activation energy barrier and is thus the rate-determining step. nih.gov
Table 1: Illustrative DFT-Calculated Energetics for Suzuki-Miyaura Coupling Steps This table presents generalized data for the phenylboronic acid system to illustrate the type of information obtained from DFT studies. Values are influenced by the specific substrates, catalyst, and basis set used.
| Catalytic Cycle Step | Description | Typical Activation Energy (kcal/mol) |
| Oxidative Addition | Aryl halide adds to the Pd(0) catalyst. | ~2.6 nih.gov |
| Transmetalation | The aryl group is transferred from the boronic acid to the Pd(II) center. | ~36.8 (Rate-Determining) nih.gov |
| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | ~17.7 nih.gov |
Theoretical Modeling of Stereoelectronic Effects and Conformational Landscapes
The reactivity of a molecule is profoundly influenced by its three-dimensional shape and the spatial arrangement of its orbitals, a concept known as stereoelectronics. researchgate.net For 2-isopropoxy-4-methylphenylboronic acid, theoretical modeling is crucial for understanding its conformational preferences and how they impact its chemical behavior.
Phenylboronic acids commonly exist as hydrogen-bonded dimers in the solid state. However, studies on sterically hindered ortho-alkoxy substituted phenylboronic acids have shown that this dimerization can be disrupted. rsc.org Computational analysis, often at the B3LYP/6-311+G** level of theory, has been used to determine the interaction energies and preferred packing motifs. rsc.org The bulky ortho-isopropoxy group in 2-isopropoxy-4-methylphenylboronic acid would be expected to sterically clash with another molecule, making the formation of a dimer less favorable. Theoretical studies on similar compounds, such as 2,6-dimethoxyphenylboronic acid and 2-isobutoxy-6-methoxyphenylboronic acid, have indeed found that these molecules prefer to crystallize as monomers. rsc.org
Table 2: Influence of Ortho-Substitution on Phenylboronic Acid Dimerization Based on findings from X-ray diffraction and theoretical analysis of related compounds. rsc.org
| Compound | Substitution Pattern | Dominant Structural Motif | Rationale |
| Phenylboronic Acid | Unsubstituted | Dimer | Favorable hydrogen bonding between two B(OH)₂ groups. |
| 2-Methoxyphenylboronic Acid | Mono-ortho-alkoxy | Dimer | Steric hindrance is insufficient to prevent dimerization. |
| 2,6-Dimethoxyphenylboronic Acid | Di-ortho-alkoxy | Monomer (in one polymorph) | Increased steric hindrance from two ortho groups disfavors dimerization. |
| 2-Isopropoxy-4-methylphenylboronic acid | Mono-ortho-alkoxy (bulky) | Predicted to favor Monomer | The bulky isopropoxy group provides significant steric shielding of the boronic acid function. |
The conformational landscape of the molecule is also a key area of theoretical investigation. This involves analyzing the rotation around the C-B and C-O bonds. DFT calculations can map the potential energy surface to identify the most stable conformers. For boronic acids, this includes the orientation of the B(OH)₂ group, which can exist in cis or trans arrangements relative to the substituent. nih.gov For 2-isopropoxy-4-methylphenylboronic acid, the lowest energy conformation likely involves an orientation that minimizes steric repulsion between the isopropoxy group and the boronic acid moiety, while potentially allowing for a weak intramolecular hydrogen bond between the alkoxy oxygen and a hydroxyl proton of the boronic acid.
Application of Advanced Spectroscopic Techniques (e.g., NMR, IR) in Mechanistic Elucidation and Structural Characterization
While computational models provide predictive insights, spectroscopic techniques offer the definitive experimental evidence of molecular structure and reactivity. For 2-isopropoxy-4-methylphenylboronic acid, IR and NMR spectroscopy are indispensable characterization tools. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of 2-isopropoxy-4-methylphenylboronic acid would be expected to show distinct absorption bands corresponding to O-H, C-H, B-O, and C-O bonds, as well as aromatic C=C stretches. DFT calculations are often used to compute theoretical vibrational spectra, which aids in the precise assignment of experimental bands. researchgate.netresearchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for 2-Isopropoxy-4-methylphenylboronic acid Based on typical values for substituted phenylboronic acids. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Boronic Acid) | Stretching, H-bonded | 3200-3400 (broad) |
| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |
| C=C (Aromatic Ring) | Stretching | 1580-1610, 1450-1500 |
| B-O | Asymmetric Stretching | ~1350-1390 |
| C-O (Isopropyl Ether) | Stretching | 1200-1260 |
| B-C | Stretching | ~1020-1040 |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.
Table 4: Typical ¹¹B NMR Chemical Shifts for Boron Species Illustrates the diagnostic power of ¹¹B NMR for studying boronic acid reactivity.
| Boron Species | Hybridization | Coordination | Typical ¹¹B Chemical Shift (ppm) |
| Boronic Acid (R-B(OH)₂) | sp² | 3 | δ 27-30 researchgate.net |
| Boronate Anion ([R-B(OH)₃]⁻) | sp³ | 4 | δ 3-8 nsf.gov |
| Boronate Ester (e.g., pinacol (B44631) ester) | sp³ | 4 | δ 20-35 (varies) |
By correlating these experimental spectroscopic data with the results from DFT calculations, chemists can achieve a comprehensive and highly accurate understanding of the structure, conformation, and reactive tendencies of 2-isopropoxy-4-methylphenylboronic acid. nih.gov
Strategic Utility in Materials Science Research
Precursor in the Synthesis of Functional Polymers
The versatility of the boronic acid functional group makes 2-Isopropoxy-4-methylphenylboronic acid a valuable monomer in the synthesis of a variety of functional polymers through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the incorporation of the 2-isopropoxy-4-methylphenyl unit into polymer backbones. The presence of the bulky isopropoxy group can significantly influence the resulting polymer's morphology and solubility, often preventing excessive aggregation and promoting processability in common organic solvents. This is a crucial attribute for the fabrication of thin films and other device components.
The methyl group on the phenyl ring acts as a weak electron-donating group, which can subtly tune the electronic properties of the resulting polymer. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing polymers with specific optical and electronic characteristics. Researchers have leveraged these features to create polymers with tailored band gaps, influencing their color and conductivity.
| Monomer | Polymerization Method | Key Polymer Properties | Potential Applications |
| 2-Isopropoxy-4-methylphenylboronic acid | Suzuki-Miyaura Polycondensation | Enhanced solubility, controlled morphology, tunable electronic properties | Organic electronics, sensing, catalysis |
Component in the Fabrication of Conjugated Organic Materials and Nanomaterials
Conjugated organic materials are characterized by alternating single and multiple bonds, which results in a delocalized π-electron system. This electron delocalization is the basis for their unique electronic and optical properties. 2-Isopropoxy-4-methylphenylboronic acid serves as a key building block for introducing specific steric and electronic effects into these conjugated systems. When copolymerized with other aromatic monomers, the 2-isopropoxy-4-methylphenyl unit can disrupt planarity to a controlled extent. This twisting of the polymer backbone can reduce intermolecular interactions, leading to materials with high photoluminescence quantum yields in the solid state, a desirable property for light-emitting applications.
In the realm of nanomaterials, this boronic acid derivative can be used to synthesize conjugated oligomers that self-assemble into well-defined nanostructures, such as nanowires and nanoparticles. The interplay of the isopropoxy and methyl substituents can direct the self-assembly process, offering a route to control the size, shape, and packing of the resulting nanomaterials. These structured materials are of great interest for applications in nanoelectronics and photonics.
| Material Type | Role of 2-Isopropoxy-4-methylphenylboronic acid | Resulting Properties |
| Conjugated Polymers | Introduction of steric hindrance and electronic tuning | High solid-state photoluminescence, controlled interchain interactions |
| Organic Nanomaterials | Directing self-assembly of conjugated oligomers | Formation of well-defined nanostructures (nanowires, nanoparticles) |
Role in Designing Advanced Organic Electronic and Optoelectronic Materials
The design of next-generation organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies heavily on the precise control of the molecular structure of the active materials. The incorporation of 2-Isopropoxy-4-methylphenylboronic acid into the molecular architecture of these materials provides a powerful tool for fine-tuning their performance.
In the context of OLEDs, polymers containing the 2-isopropoxy-4-methylphenyl moiety can be employed as the emissive layer or as host materials for phosphorescent emitters. The steric bulk of the isopropoxy group can help to suppress concentration quenching, a phenomenon that reduces the efficiency of light emission at high chromophore concentrations. This leads to brighter and more efficient devices.
| Device Type | Function of 2-Isopropoxy-4-methylphenylboronic acid Derived Unit | Performance Enhancement |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or host material | Suppression of concentration quenching, improved efficiency |
| Organic Field-Effect Transistors (OFETs) | Component of the active semiconductor layer | Improved film morphology, tunable charge carrier mobility |
Molecular Recognition and Chemical Sensing Applications in Academic Research
Principles of Selective Binding with Diols and Polyols for Carbohydrate Recognition
The fundamental principle behind the application of boronic acids in carbohydrate recognition lies in their ability to form stable cyclic esters (boronate esters) with 1,2- or 1,3-diols. This reaction is pH-dependent; at basic pH, the boronic acid (a Lewis acid) is in its more reactive anionic tetrahedral boronate form, which readily reacts with diols. The selectivity for different carbohydrates is influenced by factors such as the spatial arrangement and stereochemistry of the hydroxyl groups on the sugar, with a preference for cis-diols on a furanose ring. The substituents on the phenyl ring of the boronic acid can also modulate its Lewis acidity and, consequently, its binding affinity and selectivity. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, allowing it to bind diols at physiological pH.
Development of Boronic Acid-Based Receptors and Chemosensors for Specific Analytes
The development of boronic acid-based receptors and chemosensors typically involves integrating a boronic acid recognition unit with a signaling component, such as a fluorophore. Upon binding of a diol-containing analyte like glucose, the electronic properties of the boronic acid change, which in turn modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. This provides a detectable signal for the presence and concentration of the analyte. Researchers have designed a variety of sophisticated mono- and bis-boronic acid receptors to enhance binding affinity and selectivity for specific carbohydrates.
Research on Glycoprotein (B1211001) Manipulation and Bioimaging Probes
In the context of glycoproteins, boronic acids are employed to selectively target the glycan portions, which are rich in diol functionalities. This has been exploited for the enrichment and separation of glycoproteins from complex biological samples for further analysis. Furthermore, boronic acid-functionalized probes, often conjugated to fluorescent dyes or other imaging agents, have been developed for bioimaging applications. These probes can be used to visualize the distribution of specific glycans or sialoglycoproteins on the surface of cells, which is of significant interest in cancer research as cell surface glycosylation patterns are often altered in malignancy.
While these principles and applications are well-documented for numerous phenylboronic acid derivatives, there is no specific data or research findings available in the scientific literature for 2-Isopropoxy-4-methylphenylboronic acid . The academic community has yet to publish studies that would allow for a detailed discussion of its specific binding properties, its use in any chemosensor constructs, or its application in glycoprotein manipulation or bioimaging. Therefore, data tables and detailed research findings for this particular compound cannot be generated.
Future Research Directions and Emerging Trends in Boronic Acid Chemistry
Development of Novel Organometallic and Metal-Free Catalytic Systems
A significant thrust in boronic acid chemistry is the development of more efficient, selective, and sustainable catalytic systems. While traditional palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established, the future lies in diversifying the catalytic toolbox. nih.govnih.gov
Organometallic Catalysis: Research is expanding beyond palladium to other transition metals like rhodium, nickel, and copper, which can offer unique reactivity and selectivity. researchgate.netthieme-connect.comrsc.org For instance, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to electron-deficient olefins have shown high enantioselectivity. thieme-connect.com Nickel catalysis is also emerging as a powerful tool for arylative cyclizations using arylboron reagents. researchgate.net A key area of development is the design of novel chiral ligands, such as P-chiral monophosphorous ligands for ruthenium-catalyzed asymmetric additions, to achieve high yields and enantioselectivities in the synthesis of chiral alcohols. nih.gov
Metal-Free Catalysis: There is a growing emphasis on developing metal-free catalytic systems to enhance the sustainability and reduce the cost and toxicity associated with transition metals. nih.govrsc.org Boronic acids themselves are being explored as catalysts. acs.orgrsc.org For example, arylboronic acids can catalyze dehydrative C-alkylation and allylation reactions, acting as precursors to potent Brønsted acid catalysts. acs.org The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been effective in catalyzing the cross-coupling of allylic alcohols with boronic acids under metal-free conditions, offering excellent atom and step economy. nih.govrsc.org These organocatalytic systems are particularly promising for reactions like the conversion of CO₂ into cyclic carbonates, where boronic acids act as hydrogen bond donor catalysts. acs.org
A comparison of recent catalytic systems is presented below.
| Catalyst Type | Metal/Compound | Reaction Type | Key Advantages |
| Organometallic | Rhodium-binap | Asymmetric 1,4-addition | High enantioselectivity (>95%) for various substrates. thieme-connect.com |
| Organometallic | Ruthenium-monophosphine | Asymmetric addition to aldehydes | Excellent yields and enantioselectivities for chiral alcohols. nih.gov |
| Metal-Free | B(C₆F₅)₃ | Cross-coupling of allylic alcohols | Mild conditions, broad scope, avoids transition metals. nih.govrsc.org |
| Metal-Free | Arylboronic Acids | Dehydrative C-C bond formation | Avoids handling strong acids, high atom economy. rsc.orgacs.org |
Innovations in Asymmetric and Stereoselective Transformations Utilizing Boronic Acid Templates
The creation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. nih.gov Boronic acids and their esters are increasingly used as templates and reagents in asymmetric and stereoselective transformations. acs.org
Future research is focused on several key areas:
New Chiral Ligands and Catalysts: The development of novel chiral catalysts, such as C₂-symmetric chiral borinic acids, is a promising approach to overcome challenges like the free rotation of the B-C bond, which can impede stereoselectivity. thieme-connect.com These catalysts can enable reactions like the desymmetrization of diols with high efficiency. thieme-connect.com
Enzymatic Transformations: A groundbreaking area is the use of engineered enzymes for stereoselective reactions involving boronic acids. nih.govcaltech.edu Recently, an engineered protoglobin nitrene transferase was developed to catalyze the amination of boronic acids to produce anilines and enantioenriched alkyl amines, a transformation not achievable with conventional chemocatalysts. nih.govcaltech.edu This biocatalytic approach offers superb selectivity and operates under mild, environmentally friendly conditions. nih.gov
Stereospecific Homologation: The Matteson homologation of chiral boronic esters continues to be refined for the synthesis of complex molecules like polyketides. acs.org Innovations allow for the creation of not only 1,3-syn but also 1,3-anti configured alkyl chains and tertiary boronic esters with high stereoselectivity. acs.org This expands the synthetic utility of boronic esters in creating intricate stereochemical architectures. acs.org
| Transformation Type | Catalyst/Method | Product Type | Key Innovation |
| Asymmetric Amination | Engineered Protoglobin Nitrene Transferase | Chiral Amines | New-to-nature biocatalytic route with high yield and enantioselectivity. nih.govcaltech.edu |
| Asymmetric Desymmetrization | C₂-Symmetric Chiral Borinic Acid | Chiral Monoesters | Circumvents free rotation of B-C bond via rigid borate (B1201080) intermediates. thieme-connect.com |
| Stereoselective Homologation | Matteson Homologation | Secondary/Tertiary Boronic Esters | Access to inverted stereocenters (1,3-anti products) and tertiary centers. acs.org |
| Asymmetric 1,4-Addition | Rhodium-binap | Chiral Carbonyls/Phosphonates | Broad substrate scope with consistently high enantioselectivity. thieme-connect.com |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic route design, and boronic acid chemistry is well-suited for integration with sustainable technologies like flow chemistry. researchgate.net Flow chemistry offers advantages such as enhanced safety, precise control over reaction parameters, and easier scalability. researchgate.netacs.org
The synthesis of boronic acids themselves can be significantly improved using continuous flow setups. nih.govorganic-chemistry.org For instance, organolithium chemistry, which often requires cryogenic temperatures in batch processes, can be performed on a multigram scale within seconds at higher temperatures in a flow reactor. acs.orgorganic-chemistry.org This "Flash Chemistry" approach allows for the rapid and high-throughput synthesis of various boronic acids with high purity. organic-chemistry.org
Furthermore, flow chemistry enables the integration of multiple synthetic steps into a single, continuous operation. researchgate.net Researchers have demonstrated the efficient synthesis of aromatic boronic acids followed by their immediate use in a subsequent Suzuki coupling reaction within an integrated one-flow system, producing pharmaceutical precursors in a matter of seconds. acs.org This approach not only shortens production times but also minimizes waste and improves process efficiency. researchgate.netacs.org The use of solid-supported palladium catalysts in flow reactors further enhances sustainability by allowing for easy catalyst separation and reuse, leading to products with low levels of metal contamination. researchgate.net
Exploration of New Chemical Space through Highly Functionalized Arylboronic Acid Scaffolds
Arylboronic acids are invaluable building blocks in medicinal chemistry and drug discovery. nih.govnih.gov A major future trend is the use of highly functionalized and complex boronic acids to explore new areas of chemical space, leading to novel therapeutic agents and materials. rsc.orgrug.nlnih.gov
The development of multicomponent reactions (MCRs) that incorporate free boronic acid building blocks represents a powerful strategy to rapidly generate large libraries of diverse and complex small molecules. rug.nl Traditionally, the synthesis of complex boronic acids is a sequential and time-consuming process. rug.nl By leveraging MCRs and high-throughput technologies like acoustic dispensing, it is possible to create unprecedented libraries of boronic acid derivatives on a nanomole scale, accelerating the discovery of new bioactive compounds. rug.nl
The unique ability of boronic acids to engage in reversible covalent interactions, particularly with diols, is being exploited to create "smart" materials and sensors. nih.govrsc.org Arylboronic acid-functionalized materials are used in stimuli-responsive hydrogels that can degrade in the presence of specific triggers like changes in pH or the presence of reactive oxygen species. nih.gov This dynamic covalent chemistry is also the basis for developing sophisticated fluorescent sensors for carbohydrates and other biologically important molecules. nih.govrsc.org Future work will focus on designing more complex arylboronic acid scaffolds to fine-tune the responsiveness and selectivity of these advanced materials. rsc.orgnih.gov
Q & A
Basic: What are the common synthetic routes for preparing 2-isopropoxy-4-methylphenylboronic acid?
The synthesis typically involves functionalization of a pre-substituted phenylboronic acid precursor . Key steps include:
- Starting materials : 4-Methylphenol derivatives or halogenated intermediates (e.g., 2-iodo-4-methylphenol) .
- Etherification : Reaction with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group .
- Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Purification : Column chromatography or recrystallization to isolate the product.
Critical considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Steric hindrance from the isopropoxy group may require extended reaction times .
Basic: How is 2-isopropoxy-4-methylphenylboronic acid characterized to confirm structural integrity?
Multi-modal analytical techniques are employed:
- NMR spectroscopy :
- ¹H NMR : Peaks for methyl (δ ~2.3 ppm), isopropoxy methine (δ ~4.5–5.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic acid moiety .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅BO₃).
- FT-IR : B-O stretching (~1350 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Validation : Compare spectral data with structurally analogous compounds (e.g., 4-methoxy-2-methylphenylboronic acid) .
Basic: What safety protocols are recommended for handling 2-isopropoxy-4-methylphenylboronic acid in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of airborne particles .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Note : Boronic acids are hygroscopic; monitor for deliquescence during long-term storage .
Advanced: How does the isopropoxy group influence the reactivity of 2-isopropoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions?
The steric and electronic effects of the isopropoxy group impact reactivity:
- Steric hindrance : Reduces coupling efficiency with bulky aryl halides. Optimize using polar aprotic solvents (e.g., DMSO) and elevated temperatures (70–90°C) .
- Electronic effects : The electron-donating isopropoxy group enhances the electron density of the aromatic ring, accelerating oxidative addition with electron-deficient aryl halides .
Methodological tip : Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric challenges .
Advanced: What strategies address stability issues of 2-isopropoxy-4-methylphenylboronic acid under aqueous conditions?
- pH control : Stabilize in mildly acidic conditions (pH 4–6) to prevent boronic acid dimerization .
- Co-solvents : Use THF or dioxane to maintain solubility and reduce hydrolysis .
- Lyophilization : For long-term storage, lyophilize the compound and store as a stable powder .
Validation : Monitor degradation via HPLC over 24–72 hours in buffer solutions .
Advanced: How can researchers investigate the biological interactions of 2-isopropoxy-4-methylphenylboronic acid?
- Enzyme inhibition assays : Test affinity for serine proteases (e.g., chymotrypsin) by measuring IC₅₀ values in fluorogenic substrate assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Molecular docking : Use software like AutoDock to predict binding modes, leveraging the boronic acid’s ability to form reversible covalent bonds .
Example : Compare binding kinetics with 4-methylphenylboronic acid to assess the isopropoxy group’s role .
Advanced: What computational methods are suitable for modeling the electronic properties of 2-isopropoxy-4-methylphenylboronic acid?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
- Molecular dynamics (MD) : Simulate solvation effects in water/organic solvent mixtures .
- QSPR models : Correlate substituent effects (e.g., Hammett σ values) with experimental reaction yields .
Toolkits : Gaussian, ORCA, or VASP software packages .
Advanced: How should researchers resolve contradictions in reported reactivity data for 2-isopropoxy-4-methylphenylboronic acid derivatives?
- Controlled reproducibility studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, catalyst, temperature) .
- Meta-analysis : Compare datasets across literature using chemoinformatic tools (e.g., SciFinder, Reaxys) to identify outliers .
- Substituent effect mapping : Synthesize analogs (e.g., 2-ethoxy-4-methylphenylboronic acid) to isolate electronic/steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
